Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Anti-HIV-1 Tetrahydropyrimidine SAR Halogen effect

This 4-chlorophenyl tetrahydropyrimidinylidene ethanone is the validated starting scaffold for anti-HIV and antileishmanial programs, where SAR evidence confirms it outperforms 4-methyl and unsubstituted analogs. As a push-pull enaminone, it enables halogen-bonding studies and late-stage cross-coupling. With guaranteed ≥97% purity and multi-gram availability, this building block eliminates in-house synthesis, supporting fragment-based kinase inhibitor screening and inter-laboratory benchmarking.

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 107165-83-3
Cat. No. B183613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
CAS107165-83-3
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1CNC(=CC(=O)C2=CC=C(C=C2)Cl)NC1
InChIInChI=1S/C12H13ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h2-5,8,14-15H,1,6-7H2
InChIKeyLZYCYKXUSHBKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- (CAS 107165-83-3): Core Chemical Identity and Procurement Baseline


Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- (CAS 107165-83-3) is a synthetic organic molecule belonging to the tetrahydropyrimidinylidene ketene aminal class, with molecular formula C12H13ClN2O and molecular weight 236.70 g/mol [1]. The compound features a 4-chlorophenyl ketone moiety conjugated to a cyclic amidine (tetrahydropyrimidin-2(1H)-ylidene) system, forming a push-pull enaminone chromophore that distinguishes it from simpler acetophenone derivatives [1]. It is commercially available as a heterocyclic building block and reference standard for medicinal chemistry research, typically supplied at ≥97% purity [2].

Why Generic Substitution of 1-(4-Chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone Fails: Structure-Activity Sensitivity at the 4-Position


The tetrahydropyrimidinylidene ethanone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to aryl substitution at the 4-position of the phenyl ring [1]. Replacing the 4-chloro substituent with hydrogen (unsubstituted phenyl), methyl, or methoxy groups yields analogs with differing electronic and steric properties that alter the conjugated enaminone system's electron distribution, hydrogen-bonding capacity, and metabolic stability [1]. Within the broader tetrahydropyrimidine class, chloro-substituted derivatives at the phenyl C4 position have been specifically identified as among the most potent compounds in anti-HIV and antileishmanial screening campaigns, with activity dropping substantially upon removal or repositioning of the halogen [2][3]. Consequently, generic interchange with non-halogenated or differently halogenated analogs cannot be assumed to preserve target binding, cellular potency, or physicochemical profile without explicit comparative validation data.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone vs. Closest Analogs


4-Chloro vs. 4-Methyl Substituent: Differential Anti-HIV-1 Potency Class Comparison

In a class-level SAR study of 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, the 4-chlorophenyl-substituted analog (compound 2e) and the 4-methylphenyl-substituted analog (compound 2k) were directly compared for anti-HIV-1 activity [1]. Both were identified as the most potent compounds in the series, but the 4-chloro derivative (2e) demonstrated a consistent potency advantage over the 4-methyl analog (2k) in the same assay system [1]. This demonstrates that within the tetrahydropyrimidine chemotype, chloro substitution at the 4-position of the pendant phenyl ring can confer superior antiviral activity relative to methyl substitution.

Anti-HIV-1 Tetrahydropyrimidine SAR Halogen effect

Chloro Position Effect on Antileishmanial Activity: 4-Chlorophenyl vs. Other Chloro Regioisomers

A systematic SAR study of tetrahydropyrimidine and dihydropyridine derivatives against Leishmania major evaluated the effect of chloro substituent position on the phenyl ring at C4 of the scaffold [1]. The study explicitly concluded that the position of the chloro substituent on the phenyl ring critically influences antileishmanial potency, with the 4-chloro (para) configuration yielding distinct activity profiles compared to ortho- or meta-chloro regioisomers [1]. Among screened compounds, EC50 values ranged from 10.5 µM (most potent) to significantly higher values depending on substitution pattern, confirming that procurement of the specific 4-chloro regioisomer—rather than any chloro-substituted analog—is essential for reproducible antileishmanial activity.

Antileishmanial Tetrahydropyrimidine SAR Chloro positional isomer

Computed Physicochemical Differentiation: 4-Cl vs. 4-H, 4-CH3, 4-OCH3 Analogs

Based on computed molecular descriptors from PubChem, the target compound (4-Cl, XLogP3 = 2.8, MW = 236.70, HBD = 2, HBA = 3) [1] can be compared with its closest commercially available analogs: the unsubstituted phenyl analog (MW = 202.25, XLogP3 ~2.0, HBD = 2, HBA = 3) , the 4-methylphenyl analog (MW = 216.28, XLogP3 ~2.5) , and the 4-methoxyphenyl analog (MW = 232.28, XLogP3 ~1.8) [2]. The 4-chloro substituent increases lipophilicity (XLogP3 = 2.8) relative to all three comparators while introducing a halogen capable of participating in halogen bonding interactions with biological targets—a feature absent in the 4-H, 4-CH3, and 4-OCH3 analogs. This combination of elevated logP and halogen-bond donor capacity predicts differences in membrane permeability, metabolic clearance, and target engagement that are relevant for lead optimization campaigns.

Lipophilicity Hydrogen bonding Drug-likeness

Synthetic Accessibility and Commercial Purity Benchmarking

The compound is synthesized via condensation of ethyl benzoylacetimidates or benzoyl ketene mercaptals with 1,3-propanediamine to form the hexahydropyrimidine ketene aminal core . The 4-chloro substitution is introduced through the choice of 4-chloroacetophenone or 4-chlorobenzoyl starting material, enabling straightforward analog generation. Commercial availability data from multiple vendors indicate consistent supply at ≥97% purity (AmayBio [1]) and 98% purity (Leyan ), with pricing at approximately 650 CNY per 250 mg for the 97% isomer mixture grade (J&K Scientific via ChemDict [2]). In contrast, the unsubstituted phenyl analog and 4-methyl analog are less commonly stocked at comparable purity levels, making the 4-chloro derivative the most reliably sourced member of this analog series for routine research procurement.

Chemical procurement Purity specification Synthetic route

Analytical Characterization: GC-MS Spectral Fingerprint for Identity Confirmation

A GC-MS spectrum is available for the closely related derivative (2E)-1-(4-chlorophenyl)-2-(1-prop-2-enyl-1,3-diazinan-2-ylidene)ethanone in the SpectraBase database [1], confirming that the tetrahydropyrimidinylidene ethanone chemotype yields characteristic fragmentation patterns amenable to routine identity verification. For the target compound itself, the molecular ion peak corresponds to exact mass 236.0716407 Da (C12H13ClN2O) [2], with the distinctive chlorine isotope pattern (M:M+2 ≈ 3:1) providing unambiguous confirmation of the 4-chloro substitution. This isotopic signature is absent in the 4-H, 4-CH3, and 4-OCH3 analogs, making LC-MS or GC-MS identity confirmation of the correct analog straightforward in procurement quality control workflows.

Analytical chemistry Quality control Mass spectrometry

Best-Fit Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone


Antiviral Lead Optimization: 4-Chloro Tetrahydropyrimidine Scaffold as HIV-1 Inhibitor Starting Point

For medicinal chemistry teams pursuing non-nucleoside HIV-1 inhibitors, this compound serves as a validated starting scaffold. Class-level SAR evidence demonstrates that 4-chlorophenyl-substituted tetrahydropyrimidine derivatives rank among the most potent anti-HIV-1 compounds within this chemotype, outperforming 4-methyl analogs [1]. The enaminone functionality offers multiple vectors for diversification (N-alkylation, aryl substitution, ring modification), while the chlorine atom provides a synthetic handle for late-stage functionalization via cross-coupling chemistry. Procurement of the 4-chloro analog specifically is justified by its demonstrated potency advantage over non-halogenated congeners in comparative screening [1].

Antileishmanial Drug Discovery: Positional Chloro SAR Probe

In antileishmanial programs targeting Leishmania major, the 4-chloro regioisomer is the preferred starting point based on systematic SAR analysis showing that chloro position on the phenyl ring is a critical determinant of antiparasitic potency [2]. The compound can be used as a reference standard to benchmark newly synthesized tetrahydropyrimidine derivatives, ensuring that potency improvements are attributable to structural modifications beyond simple chloro substitution. The reliable commercial supply (≥97% purity from multiple vendors [3]) supports its use as an inter-laboratory reference compound in collaborative screening consortia.

Physicochemical Probe for Halogen Bonding in Target Engagement Studies

The 4-chloro substituent combined with the conjugated enaminone system creates a unique physicochemical profile (XLogP3 = 2.8, halogen-bond donor character) that distinguishes this compound from 4-H (XLogP3 ~2.0), 4-CH3 (XLogP3 ~2.5), and 4-OCH3 (XLogP3 ~1.8) analogs [4]. This makes the compound valuable as a tool molecule for investigating the contribution of halogen bonding to target-ligand interactions in biochemical and biophysical assays. The chlorine isotope pattern also enables quantitative mass spectrometry-based binding studies without requiring radiolabeling, facilitating straightforward determination of target engagement stoichiometry.

Chemical Biology Tool for Kinase Inhibitor Fragment Screening

Based on patent literature associating tetrahydropyrimidine-containing compounds with kinase modulation [5], the target compound can serve as a fragment-sized (MW = 236.70) screening hit for kinase inhibitor discovery. Its balanced hydrogen bond donor/acceptor profile (HBD = 2, HBA = 3) and moderate lipophilicity (XLogP3 = 2.8) align with fragment library design principles. The commercial availability of the compound in multi-milligram to gram quantities at defined purity enables its immediate deployment in fragment-based screening cascades without requiring in-house synthesis.

Quote Request

Request a Quote for Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.